1-Bromo-2,2-dimethylbutane
Overview
Description
1-Bromo-2,2-dimethylbutane is an organic compound with the molecular formula C6H13Br. It is a colorless liquid that belongs to the class of alkyl halides. This compound is characterized by the presence of a bromine atom attached to a butane chain that has two methyl groups at the second carbon position. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.
Preparation Methods
1-Bromo-2,2-dimethylbutane can be synthesized through several methods:
Synthetic Routes: One common method involves the bromination of 2,2-dimethylbutane using bromine (Br2) in the presence of a radical initiator such as light or heat. This reaction proceeds via a free radical mechanism, where the bromine molecule is homolytically cleaved to form bromine radicals that react with the 2,2-dimethylbutane.
Industrial Production Methods: Industrially, this compound can be produced by the reaction of 2,2-dimethylbutane with hydrogen bromide (HBr) in the presence of a peroxide initiator. This method is efficient and scalable for large-scale production.
Chemical Reactions Analysis
1-Bromo-2,2-dimethylbutane undergoes various types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2). For example, when reacted with a nucleophile such as sodium hydroxide (NaOH), it can form 2,2-dimethylbutanol.
Elimination Reactions: It can undergo elimination reactions (E1 and E2) to form alkenes. For instance, when treated with a strong base like potassium tert-butoxide, it can form 2,2-dimethyl-1-butene.
Oxidation and Reduction: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Scientific Research Applications
1-Bromo-2,2-dimethylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine: While not directly used in biological systems, it serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Bromo-2,2-dimethylbutane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, it forms a double bond through the removal of a proton and a bromine atom. The molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparison with Similar Compounds
1-Bromo-2,2-dimethylbutane can be compared with other similar compounds such as:
1-Bromo-2-methylpropane: This compound has a similar structure but with only one methyl group. It is less sterically hindered and more reactive in SN2 reactions.
2-Bromo-2-methylbutane: This compound has the bromine atom on the second carbon, making it more prone to elimination reactions.
1-Bromo-3,3-dimethylbutane: This compound has a different substitution pattern, affecting its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
1-bromo-2,2-dimethylbutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-4-6(2,3)5-7/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAAJBCWOAEKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445984 | |
Record name | 1-bromo-2,2-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62168-42-7 | |
Record name | 1-bromo-2,2-dimethylbutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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